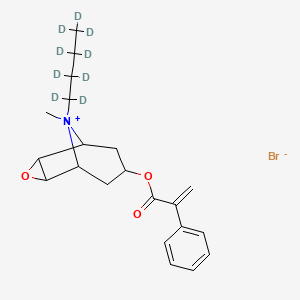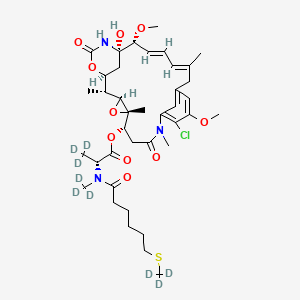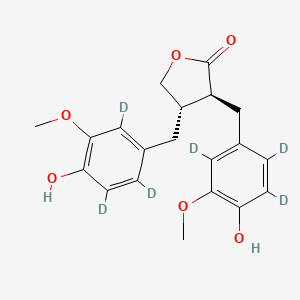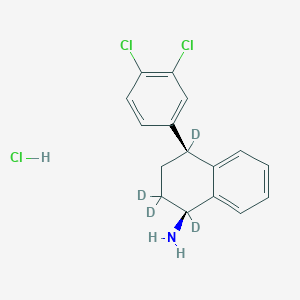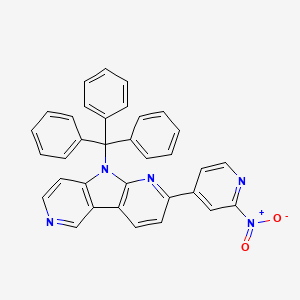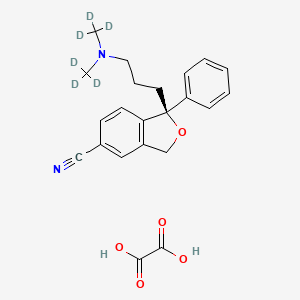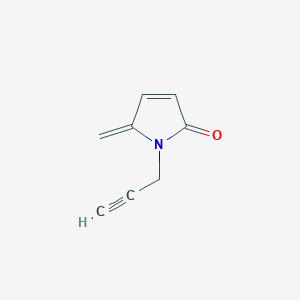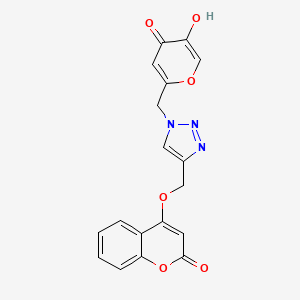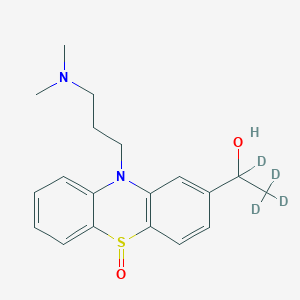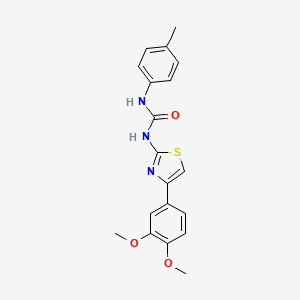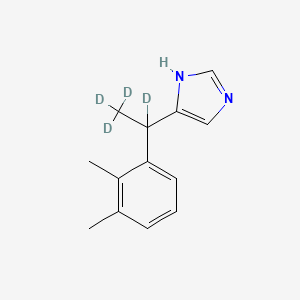
Levomedetomidine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levomedetomidine-d4 is a deuterated form of levomedetomidine, a stereoisomer of medetomidine. Medetomidine is a potent and selective alpha-2 adrenergic receptor agonist used primarily for its sedative and analgesic properties. This compound is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of levomedetomidine-d4 involves the incorporation of deuterium atoms into the molecular structure of levomedetomidine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is carefully monitored to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Levomedetomidine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield deuterated analogs of the original compound .
科学研究应用
Levomedetomidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in pharmacokinetic studies to track the distribution and metabolism of drugs in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Levomedetomidine-d4 exerts its effects by binding to alpha-2 adrenergic receptors, which are primarily located in the central nervous system. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The molecular targets and pathways involved include the locus coeruleus in the brainstem, which plays a key role in regulating arousal and pain perception .
相似化合物的比较
Similar Compounds
Dexmedetomidine: Another stereoisomer of medetomidine with similar pharmacological properties.
Medetomidine: The racemic mixture of levomedetomidine and dexmedetomidine.
Clonidine: An alpha-2 adrenergic agonist with similar sedative and analgesic effects.
Uniqueness
Levomedetomidine-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in various experimental settings .
This compound is a valuable compound in scientific research, offering unique properties and applications across various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for researchers and industry professionals alike.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
204.30 g/mol |
IUPAC 名称 |
5-[1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/i3D3,11D |
InChI 键 |
CUHVIMMYOGQXCV-AYUWCLKISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC(=C1C)C)C2=CN=CN2 |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
